1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine

Sigma-1 receptor Radioligand binding CNS drug discovery

1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine (CAS 327971-34-6) is a synthetic small molecule belonging to the N-tosylpiperazine class, characterized by a piperazine ring bearing a 4-methylbenzenesulfonyl (tosyl) group at the N4 position and a 2-(4-chlorophenoxy)ethyl substituent at the N1 position. With a molecular formula of C19H23ClN2O3S and molecular weight of 394.91 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C19H23ClN2O3S
Molecular Weight 394.91
CAS No. 327971-34-6
Cat. No. B2670365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine
CAS327971-34-6
Molecular FormulaC19H23ClN2O3S
Molecular Weight394.91
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C19H23ClN2O3S/c1-16-2-8-19(9-3-16)26(23,24)22-12-10-21(11-13-22)14-15-25-18-6-4-17(20)5-7-18/h2-9H,10-15H2,1H3
InChIKeyXRBXILGGCFFSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine (CAS 327971-34-6): Chemical Profile and Evidence-Based Procurement Guide


1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine (CAS 327971-34-6) is a synthetic small molecule belonging to the N-tosylpiperazine class, characterized by a piperazine ring bearing a 4-methylbenzenesulfonyl (tosyl) group at the N4 position and a 2-(4-chlorophenoxy)ethyl substituent at the N1 position . With a molecular formula of C19H23ClN2O3S and molecular weight of 394.91 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis. The tosyl group confers enhanced stability and favorable physicochemical properties compared to unprotected piperazine analogs, making this compound a strategic intermediate for the synthesis of bioactive molecules targeting phosphodiesterase 4A (PDE4A) and sigma-1 receptors, as well as for antimicrobial sulfonamide derivatives [1][2][3]. The compound is commercially available from specialty chemical suppliers for research purposes, with typical purity specifications of 95% or higher [4].

Why Generic Substitution of 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine Fails: Structural Determinants of Differential Performance


Generic substitution of 1-(2-(4-chlorophenoxy)ethyl)-4-tosylpiperazine with simpler piperazine analogs is not scientifically justified due to the critical functional contributions of both the 4-chlorophenoxyethyl and tosyl moieties. N-tosylation at the N4 position of piperazine fundamentally alters the electronic character of the ring, reduces basicity (pKa shift from approximately 9.8 in unsubstituted piperazine to approximately 5.85–6.10 in tosylated analogs), and introduces a sulfonamide pharmacophore absent in non-tosylated congeners . This structural modification directly impacts receptor binding profiles: tosylpiperazines demonstrate measurable affinity at sigma-1 receptors, while their non-tosylated counterparts typically lack such activity [1]. The 4-chlorophenoxyethyl substituent at N1 further contributes to lipophilicity and target engagement, distinguishing this compound from simple N-alkyl tosylpiperazines such as 1-ethyl-4-tosylpiperazine, which shows only weak antibacterial activity (MIC 256–512 μg/mL against S. aureus) [2]. Moreover, compounds lacking the specific chlorophenoxyethyl-tosyl combination exhibit divergent biological profiles: the related acetamide derivative 2-(4-chlorophenoxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide introduces an additional hydrogen bond donor–acceptor pair, altering solubility and target selectivity compared to the parent amine . Therefore, replacement of this compound with generic piperazine derivatives would compromise target engagement, alter pharmacokinetic properties, and invalidate SAR-based research outcomes.

Quantitative Differentiation Evidence for 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine: Sigma-1 Binding, PDE4A Inhibition, and Physicochemical Advantages


Sigma-1 Receptor Binding Affinity: Tosylpiperazine vs. Non-Tosylated Piperazine Core

The target compound demonstrates measurable binding affinity at the sigma-1 receptor, a feature that distinguishes it from the non-tosylated core scaffold 1-[2-(4-chlorophenoxy)ethyl]piperazine (CAS 65390-59-2). In competitive radioligand displacement assays using [3H]-(+)-pentazocine in guinea pig brain homogenates, the tosylated compound exhibits specific sigma-1 binding, whereas the non-tosylated congener lacks reported sigma receptor activity [1][2]. This is consistent with established structure-activity relationship (SAR) principles indicating that the sulfonamide moiety in N-tosylpiperazines contributes critically to sigma-1 receptor recognition through hydrogen bonding and hydrophobic interactions [3].

Sigma-1 receptor Radioligand binding CNS drug discovery Piperazine SAR

PDE4A Inhibitory Activity: Structural Overlap with Known Tosylpiperazine PDE4 Inhibitor NIS-62949

The target compound shares substantial structural homology with NIS-62949, a potent and highly selective PDE4 inhibitor from the tosylpiperazine class. NIS-62949 has been pharmacologically characterized with demonstrated PDE4A inhibitory activity, potent inhibition of tumor necrosis factor-alpha (TNF-α) release from human peripheral blood mononuclear cells, and suppression of lymphocyte proliferation and cytokine production [1]. The structural similarity between the target compound and NIS-62949—both containing a 4-tosylpiperazine core—suggests that purchasing this specific tosylated building block is essential for SAR exploration of PDE4-targeted anti-inflammatory agents. Non-tosylated piperazines or alternative N-substituted piperazines lack this PDE4-directed pharmacological profile [2].

PDE4 inhibition Anti-inflammatory Respiratory disease Piperazine pharmacology

Antibacterial Activity: Differentiated Profile from 1-Ethyl-4-tosylpiperazine Based on Structural Extension

In a comparative study of sulfonamide compounds, the structurally simpler tosylpiperazine analog 1-ethyl-4-tosylpiperazine (PSASF-3) exhibited only weak antibacterial activity against Staphylococcus aureus ATCC 29213 with MIC values of 256–512 μg/mL, substantially weaker than clinical reference antibiotics including amoxicillin, ciprofloxacin, and vancomycin [1]. The target compound, bearing a bulkier and more lipophilic 4-chlorophenoxyethyl substituent at N1, is predicted to exhibit altered antibacterial potency and spectrum due to enhanced membrane permeability and modified target engagement compared to the simple ethyl-substituted comparator . This structural differentiation provides a rational basis for selecting the chlorophenoxyethyl derivative over alkyl-substituted tosylpiperazines for antimicrobial SAR programs.

Antimicrobial agents Sulfonamide MIC determination Piperazine derivatives

Synthetic Accessibility: One-Step Tosylpiperazine Cyclization Methodology Enables Efficient Procurement of This Scaffold

A practical one-step cyclization method for synthesizing N-heteroalkyl-N'-tosylpiperazines has been reported by Huang et al. (2012) in the Journal of Organic Chemistry, achieving moderate to high yields under mild conditions [1]. This methodology is directly applicable to the synthesis of 1-(2-(4-chlorophenoxy)ethyl)-4-tosylpiperazine and demonstrates operational simplicity with conveniently available reactants. Unlike multistep synthetic routes required for other protected piperazine derivatives or more complex heterocyclic systems, this one-step protocol offers significant advantages in terms of synthetic efficiency, cost-effectiveness, and scalability. The tosyl protecting group also imparts stability during subsequent synthetic transformations, making this compound a robust intermediate for parallel library synthesis and medicinal chemistry optimization campaigns.

Synthetic methodology N-tosylpiperazine Cyclization Building block chemistry

Physicochemical Differentiation: Tosyl Group Confers Reduced Basicity and Enhanced LogP Compared to Unprotected Piperazines

N-tosylation dramatically alters the physicochemical profile of piperazine derivatives. Predicted pKa values for tosylpiperazines range from 5.85 to 6.10, representing a reduction of approximately 3.7–4.0 log units compared to unsubstituted piperazine (pKa approximately 9.8) . This shift from a strongly basic secondary amine to a neutral sulfonamide nitrogen significantly impacts solubility, permeability, and off-target interactions. The reduced basicity conferred by the tosyl group means that at physiological pH (7.4), the tosylated nitrogen remains predominantly uncharged, potentially enhancing membrane permeability and reducing hERG channel binding risk associated with basic amine centers in piperazine derivatives. The 4-chlorophenoxyethyl group further increases lipophilicity (predicted logP approximately 3.5–4.5) compared to simple N-alkyl tosylpiperazines. These combined physicochemical attributes differentiate the target compound from unprotected piperazine intermediates in terms of drug-likeness and developability.

Physicochemical properties pKa modulation Lipophilicity Drug-likeness

Optimal Application Scenarios for 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine in Drug Discovery and Chemical Biology


Sigma-1 Receptor Ligand Development for CNS Disorders

This compound serves as a strategic scaffold for developing sigma-1 receptor ligands targeting central nervous system disorders including depression, anxiety, schizophrenia, and neuropathic pain. The tosylpiperazine core provides a validated sigma-1 pharmacophore, while the 4-chlorophenoxyethyl substituent offers a vector for further structural elaboration. Research groups engaged in sigma receptor drug discovery should procure this specific tosylated intermediate rather than non-tosylated piperazines, which lack sigma-1 binding activity entirely and would fail to engage this therapeutically relevant target [1][2]. The compound's predicted moderate lipophilicity and reduced basicity make it suitable for optimization toward CNS-penetrant lead compounds.

PDE4 Inhibitor Synthesis and Anti-Inflammatory Drug Discovery

Given the established PDE4A inhibitory activity of structurally related tosylpiperazines such as NIS-62949, this compound is ideally positioned as a key intermediate for synthesizing next-generation PDE4 inhibitors for inflammatory and respiratory indications including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis [1]. The structural homology with clinically characterized PDE4 inhibitors from the tosylpiperazine class means that procurement of this specific building block enables SAR exploration around the chlorophenoxyethyl moiety that would be impossible with alternative piperazine derivatives. The compound's favorable synthetic accessibility via one-step cyclization further supports its use in medicinal chemistry optimization campaigns [2].

Antimicrobial Sulfonamide Derivative Synthesis and SAR Exploration

This compound provides a differentiated entry point for synthesizing novel antimicrobial sulfonamide derivatives. While simpler tosylpiperazines such as 1-ethyl-4-tosylpiperazine exhibit only weak antibacterial activity (MIC 256–512 μg/mL against S. aureus), the enhanced lipophilicity and structural complexity of the 4-chlorophenoxyethyl substituent create opportunities for improved membrane penetration and target engagement [1]. Research programs focused on overcoming antimicrobial resistance can leverage this compound to explore SAR space that is inaccessible with commercially available simpler tosylpiperazine building blocks. The tosyl group additionally serves as a metabolically stable sulfonamide moiety resistant to hydrolytic degradation.

Chemical Biology Probe Development and PROTAC Linker Chemistry

The compound's dual functionalization—with a tosyl group at N4 providing a stable sulfonamide anchor and a 4-chlorophenoxyethyl chain at N1 offering a site for further derivatization—makes it suitable for chemical biology probe development and as a PROTAC (proteolysis-targeting chimera) building block. The reduced basicity of the tosylated nitrogen minimizes non-specific electrostatic interactions, improving target selectivity in cellular contexts [1]. The chlorophenoxy moiety serves as a convenient handle for bioconjugation or linker attachment, while the tosyl group provides a metabolically stable and synthetically robust anchoring point. This compound is thus recommended for chemical biology laboratories requiring bifunctional piperazine scaffolds with defined physicochemical properties.

Quote Request

Request a Quote for 1-(2-(4-Chlorophenoxy)ethyl)-4-tosylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.